molecular formula C9H10O3 B042067 3,5-Dimethoxybenzaldehyde CAS No. 7311-34-4

3,5-Dimethoxybenzaldehyde

Cat. No. B042067
CAS RN: 7311-34-4
M. Wt: 166.17 g/mol
InChI Key: VFZRZRDOXPRTSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,5-dimethoxybenzaldehyde has been explored through various methods. One notable method involves the catalytic hydrogenation of 3,5-dihydroxybenzoic acid using MnOx/y-Al2O3 catalysts, achieving an overall yield of 81.7% (Xiu, 2003). Another method includes the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal, offering a new route to synthesize 4-alkyl-3,5-dimethoxybenzaldehydes (Azzena et al., 1990).

Molecular Structure Analysis

The molecular structure of 3,5-dimethoxybenzaldehyde derivatives has been analyzed through crystal and molecular structure studies, revealing significant changes in ring geometry influenced by the ortho-dimethoxy groups, which align with the concept of Angular Group Induced Bond Alternation (AGIBA) (Krygowski et al., 1998).

Chemical Reactions and Properties

Research has shown that the photophysical properties of 4-hydroxy-3,5-dimethoxybenzaldehyde in different solvents, pH, and in the presence of beta-cyclodextrin, indicate intramolecular charge transfer associated with hydrogen bonding effect, suggesting unique reactivity and interaction capabilities of this compound (Stalin & Rajendiran, 2005).

Physical Properties Analysis

The synthesis and optical studies of metal complexes derived from 3,4-dimethoxy benzaldehyde provide insights into the physical properties of related compounds, showing that the optical absorption spectra and energy gap of these compounds vary, indicating the influence of molecular structure on physical properties (Mekkey et al., 2020).

Chemical Properties Analysis

The synthesis and molecular modeling study of bromo-dimethoxybenzaldehydes highlights the effect of bromine substitution on the chemical properties of dimethoxybenzaldehydes, including changes in kinetic stability and non-linear optical responses, suggesting that substitutions can significantly affect the chemical behavior of dimethoxybenzaldehydes (Borges et al., 2022).

Scientific Research Applications

1. Synthesis of Conductive Polymers

  • Summary of Application : 3,5-Dimethoxybenzaldehyde is used in the synthesis of new conductive polymers derived from poly (pyrrole-co-3,5-Dimethoxybenzaldehyde), and poly (pyrrole-co-2-Methoxybenzaldehyde). These polymers are good candidates for the development of photovoltaic cells .
  • Methods of Application : The polymers are synthesized by polycondensation of conjugated amine heterocycles and 3,5-dimethoxybenzaldehyde and 2-methoxybenzaldehyde, in chloroform in the presence of exchanged maghnite as a catalyst .
  • Results or Outcomes : The synthesized polymers are soluble in all organic solvents and have shown good efficiency in copolymerizing several vinyl and heterocyclic monomers, due to their good thermal and chemical stability .

2. Building Block in Organic Synthesis

  • Summary of Application : 3,5-Dimethoxybenzaldehyde is frequently used as a synthetic building block .
  • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
  • Results or Outcomes : The outcomes also depend on the specific synthesis, but in general, this compound is used to construct more complex organic molecules .

Safety And Hazards

3,5-Dimethoxybenzaldehyde is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

3,5-Dimethoxybenzaldehyde, like other benzaldehydes, has potential for further exploration due to its antifungal properties . It could be used in combination with other antifungal agents to enhance their efficacy .

properties

IUPAC Name

3,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O3/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZRZRDOXPRTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223388
Record name 3,5-Dimethoxybenzaldehyde
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3,5-Dimethoxybenzaldehyde

CAS RN

7311-34-4
Record name 3,5-Dimethoxybenzaldehyde
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Record name 3,5-Dimethoxybenzaldehyde
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Record name 3,5-Dimethoxybenzaldehyde
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Record name 3,5-Dimethoxybenzaldehyde
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Record name 3,5-dimethoxybenzaldehyde
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Record name 3,5-DIMETHOXYBENZALDEHYDE
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Synthesis routes and methods

Procedure details

Alcohol 4 (17.5 g, 0.11 mol) in CH2Cl2 (50 mL) was added slowly to a dry stirred suspension of freshly prepared pyridinium chlorochromate (33.64 g 0.16 mol) in CH2Cl2 (100 mL) at 0.degree. C. The reaction mixture was stirred for 2 h at rt after which the solvent was removed under reduced pressure on a rotatory evaporator. The residue from the reaction mixture was washed with diethyl ether (3×150 mL) and then filtered. The organic filtrate was diluted with a saturated aq solution of NaHCO33 (250 mL) and extracted with EtOAc (3×250 mL). The combined organic extracts were dried (Na2SO4) and concentrated in vacuo. The crude oil was purified by FCC (10% ethyl acetate in hexane) to afford a yellow solid aldehyde 5 (16.4 g, 95%): 1H NMR (300 MHz, CDCl3) δ 9.92 (1H, s, HCO), 7.03 (2H, d, J=2.4 Hz HAr), 6.72 (1H, t, J=2.4 Hz, HAr), 3.87 (6H, s, H3 CO). The spectral data for 5 were in excellent accord with data previously reported on it (Seidel et al., 1990).1 This material was employed directly in the later step.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
33.64 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,550
Citations
T Stalin, N Rajendiran - Spectrochimica Acta Part A: Molecular and …, 2005 - Elsevier
The photophysical properties of 4-hydroxy-3,5-dimethoxybenzaldehyde (HDMB) in various solvents, pH and in aqueous β-cyclodextrin (CD) have been investigated. In non-polar …
Number of citations: 51 www.sciencedirect.com
T Kolev, R Wortmann, M Spiteller… - … Section E: Structure …, 2004 - scripts.iucr.org
Molecules of syringaldehyde, C9H10O4, are connected by intermolecular O—H⋯O [H⋯O = 2.05 Å and O⋯O = 2.713 (2) Å] hydrogen bonds between the 4-hydroxy and 1-aldehyde …
Number of citations: 7 scripts.iucr.org
H Zheng, ZW Chen, L Wang, SY Wang, YQ Yan… - European journal of …, 2008 - Elsevier
Vanillin is a naturally occurring compound and food-flavoring agent with antioxidant and antimutagenic activities. In present study, we explored the radioprotective effect of a novel …
Number of citations: 24 www.sciencedirect.com
SJT Brugman, AHJ Engwerda, E Kalkman… - Acta Crystallographica …, 2019 - scripts.iucr.org
The crystal structures of four dimethoxybenzaldehyde (C9H10O3) isomers, namely the 2,3-, 2,4-, 2,5- and 3,5- isomers, are reported and compared to the previously reported crystal …
Number of citations: 2 scripts.iucr.org
TM Krygowski, E Pindelska… - Journal of Physical …, 2001 - Wiley Online Library
X‐ray structure analysis of 3,4,5‐trimethoxybenzadehyde and 3,5‐dimethoxy‐4‐(1‐bromoethoxy)benzaldehyde gave their molecular geometries which showed a vague AGIBA effect. …
Number of citations: 10 onlinelibrary.wiley.com
V Narayanan, A Velmurugan, V Ganesan… - Materials Today …, 2023 - Elsevier
The compound4-(benzyloxy)-3,5-dimethoxybenzaldehyde (4BDBA), is primarily synthesized from syringaldehyde and benzyl chloride. These compounds have significant biological …
Number of citations: 1 www.sciencedirect.com
YF Sun, XL Wang, JK Li, XL Cheng… - … Section E: Structure …, 2007 - scripts.iucr.org
In the title compound, C15H15N3O4·H2O, the organic molecule exists in the keto–imine tautomeric form. The benzene ring makes a dihedral angle of 49.9 (2) with the pyridine ring. The …
Number of citations: 5 scripts.iucr.org
XY Jiang, Q Lu, XN Ye, B Hu, CQ Dong - BioResources, 2016 - jtatm.textiles.ncsu.edu
A β-1-type lignin dimer, 1, 2-bis (3, 5-dimethoxyphenyl) propane-1, 3-diol was employed as a model compound in this study. The pyrolysis mechanisms and formation pathways of the …
Number of citations: 12 jtatm.textiles.ncsu.edu
B Dong, Y Zhang, JZ Chen - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
In the title compound, C9H11NO3, the oxime grou** is twisted by 12.68 (6) with respect to the dimethoxylbenzene ring. In the crystal, molecules are linked into an infinite [100] chain …
Number of citations: 2 scripts.iucr.org
YF Sun, XZ Sun, JK Li, ZB Zheng - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The title compound, C19H22N2O7·H2O, was synthesized as part of a continuing project involving the structures of hydrazone derivatives. The molecules pack in a three-dimensional …
Number of citations: 3 scripts.iucr.org

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